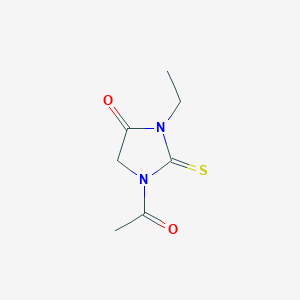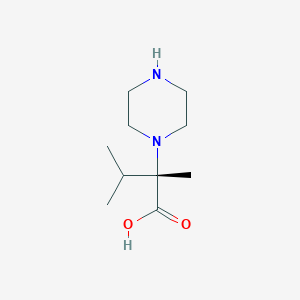
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid is a chiral compound featuring a piperazine ring attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbutanoic acid and piperazine.
Formation of Intermediate: The carboxylic acid group of 2,3-dimethylbutanoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Nucleophilic Substitution: The acyl chloride intermediate is then reacted with piperazine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and function.
Comparaison Avec Des Composés Similaires
2,3-Dimethylbutanoic acid: Lacks the piperazine ring, making it less versatile in terms of chemical reactivity and biological activity.
Piperazine: A simpler structure without the butanoic acid moiety, limiting its applications in organic synthesis and medicinal chemistry.
N-Methylpiperazine: Similar in structure but with a methyl group on the nitrogen atom, affecting its binding properties and reactivity.
Uniqueness: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid is unique due to its combination of a chiral center, a piperazine ring, and a butanoic acid backbone. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12/h8,11H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
IYXAAEOQRSHLAL-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@](C)(C(=O)O)N1CCNCC1 |
SMILES canonique |
CC(C)C(C)(C(=O)O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B15199677.png)
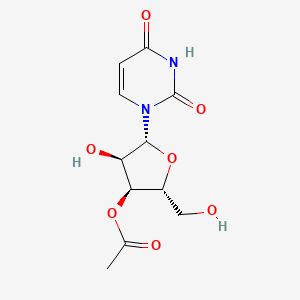
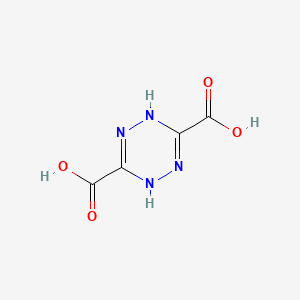
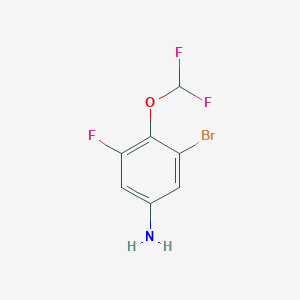
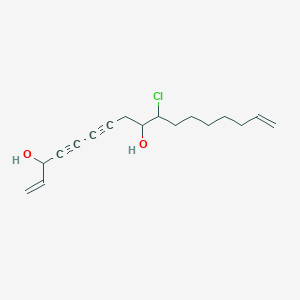
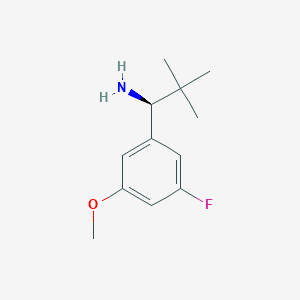

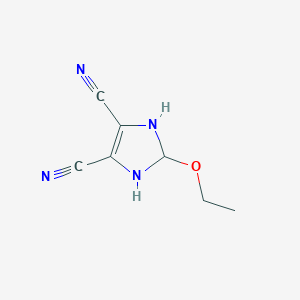
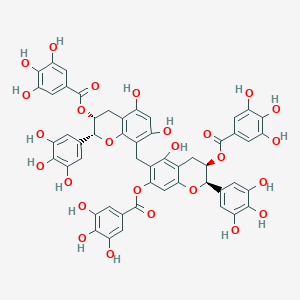
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)
![6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B15199748.png)
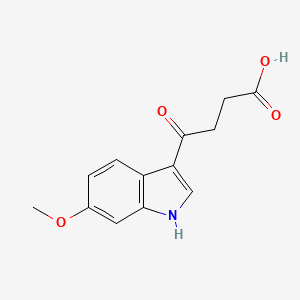
![4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane](/img/structure/B15199762.png)
